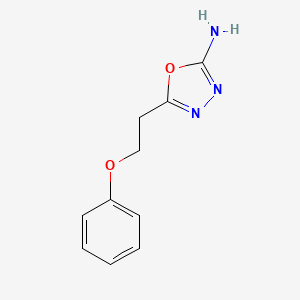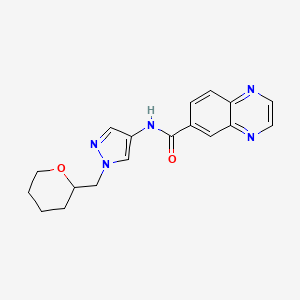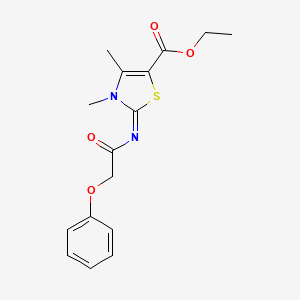
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate (EDPTC) is an organic compound with potential applications in scientific research. It is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. EDPTC has shown promise in a variety of applications, including as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to activate the p53 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. It has also been shown to exhibit potent biological activity at relatively low concentrations. However, there are some limitations to its use in lab experiments. This compound is not very water-soluble, which may limit its applications in aqueous systems. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate. One area of interest is its potential as a therapeutic agent for various diseases, particularly cancer and inflammation. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. In addition, this compound may have potential applications in other areas, such as materials science and catalysis. Further research is needed to explore these possibilities.
Méthodes De Synthèse
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of 2-phenoxyacetic acid with thiosemicarbazide, followed by cyclization with ethyl 2-bromo-3,4-dimethylthiophene-5-carboxylate. Another method involves the reaction of ethyl 2-bromo-3,4-dimethylthiophene-5-carboxylate with thiosemicarbazide, followed by acylation with 2-phenoxyacetyl chloride.
Applications De Recherche Scientifique
Ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has shown promise as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. This compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
ethyl 3,4-dimethyl-2-(2-phenoxyacetyl)imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-21-15(20)14-11(2)18(3)16(23-14)17-13(19)10-22-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDHPQQBSBEWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)COC2=CC=CC=C2)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

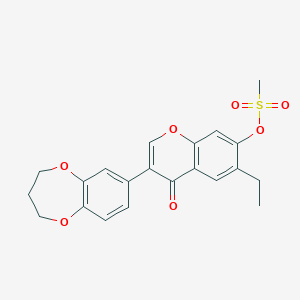
![3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2787838.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2787840.png)
![[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2787844.png)
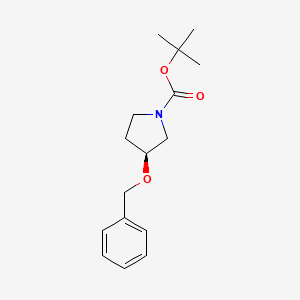

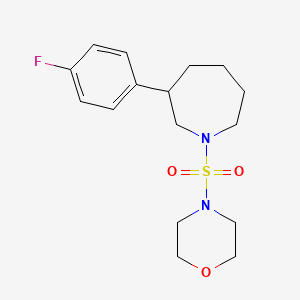
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2787850.png)
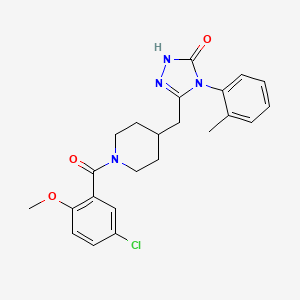
![[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride](/img/structure/B2787855.png)

